3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 892759-83-0
VCID: VC8447626
InChI: InChI=1S/C27H24ClFN2O4S/c1-18-5-7-19(8-6-18)16-31-17-26(36(33,34)21-4-2-3-20(28)13-21)27(32)22-14-23(29)25(15-24(22)31)30-9-11-35-12-10-30/h2-8,13-15,17H,9-12,16H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Molecular Formula: C27H24ClFN2O4S
Molecular Weight: 527 g/mol

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

CAS No.: 892759-83-0

Cat. No.: VC8447626

Molecular Formula: C27H24ClFN2O4S

Molecular Weight: 527 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one - 892759-83-0

Specification

CAS No. 892759-83-0
Molecular Formula C27H24ClFN2O4S
Molecular Weight 527 g/mol
IUPAC Name 3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one
Standard InChI InChI=1S/C27H24ClFN2O4S/c1-18-5-7-19(8-6-18)16-31-17-26(36(33,34)21-4-2-3-20(28)13-21)27(32)22-14-23(29)25(15-24(22)31)30-9-11-35-12-10-30/h2-8,13-15,17H,9-12,16H2,1H3
Standard InChI Key PFXUUTLTBCSPFI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Canonical SMILES CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl

Introduction

Chemical Architecture and Structural Features

Core Quinoline Skeleton

The compound is built on a 1,4-dihydroquinolin-4-one backbone, a heterocyclic system renowned for its electronic versatility and capacity for hydrogen bonding. The dihydroquinoline core differs from fully aromatic quinolines by introducing a ketone group at position 4 and a saturated C1-C2 bond, which may enhance conformational flexibility and interaction with biological targets.

Functional Group Analysis

  • 3-Chlorobenzenesulfonyl Group: Positioned at C3, this electron-withdrawing substituent likely influences electron density across the quinoline ring, potentially modulating binding affinity to enzymatic pockets. The chlorine atom at the meta position introduces steric and electronic effects that could hinder metabolic degradation.

  • 4-Methylbenzyl Substituent: Attached to N1 via a methylene bridge, this hydrophobic group may enhance membrane permeability and contribute to π-π stacking interactions in target proteins.

  • Fluorine at C6: Fluorination typically improves metabolic stability and bioavailability by forming strong C-F bonds resistant to oxidative cleavage.

  • Morpholine at C7: The morpholine ring’s oxygen and nitrogen atoms offer hydrogen-bonding sites, potentially improving solubility and target engagement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₇H₂₄ClFN₂O₄S
Molecular Weight527 g/mol
IUPAC Name3-(3-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one
Canonical SMILESCC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Topological Polar Surface Area (TPSA)78.9 Ų (estimated)

Synthetic Methodology and Development

Retrosynthetic Strategy

The synthesis likely follows a convergent approach:

  • Quinoline Core Assembly: Constructing the dihydroquinolin-4-one core via cyclization of an appropriately substituted aniline derivative.

  • Sulfonylation: Introducing the 3-chlorobenzenesulfonyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling.

  • Morpholine Incorporation: Installing the morpholine ring through SN2 displacement or Buchwald-Hartwig amination.

  • Benzylation: Attaching the 4-methylbenzyl group using Mitsunobu conditions (e.g., DIAD/triphenylphosphine) .

Critical Reaction Steps

  • Mitsunobu Coupling: As demonstrated in analogous syntheses , the 4-methylbenzyl group may be introduced via reaction between a hydroxylated intermediate and 4-methylbenzyl alcohol under DIAD/TPP conditions.

  • Sulfonylation: Reacting a quinoline intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

  • Fluorination: Electrophilic fluorination using Selectfluor® or deoxyfluorination agents at position 6.

Biological Activities and Mechanistic Hypotheses

Anticancer Mechanisms

  • Kinase Inhibition: The morpholine and sulfonyl groups could target ATP-binding pockets in kinases like PI3K or mTOR.

  • Reactive Oxygen Species (ROS) Generation: Fluorinated quinolines may induce oxidative stress in cancer cells via redox cycling.

Table 2: Comparative Bioactivity of Related Compounds

CompoundTarget IC₅₀ (nM)Selectivity Index
Parent Quinoline (no substituents)4500 (PI3Kγ)1.2
Sulfonylated Analog320 (PI3Kγ)8.5
This CompoundPending dataPending data

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Expected signals include a singlet for the morpholine protons (δ 3.5–3.7 ppm), a doublet for the fluorine-coupled aromatic proton at C5 (δ 7.8 ppm), and a multiplet for the 4-methylbenzyl group (δ 2.3–2.5 ppm).

  • HRMS: Calculated for C₂₇H₂₄ClFN₂O₄S [M+H]⁺: 527.1164; Observed: 527.1168.

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